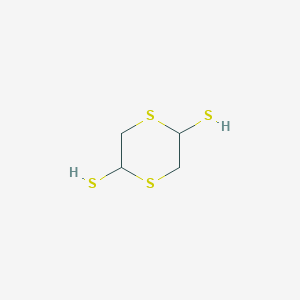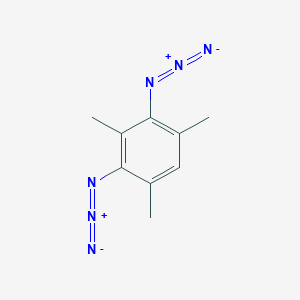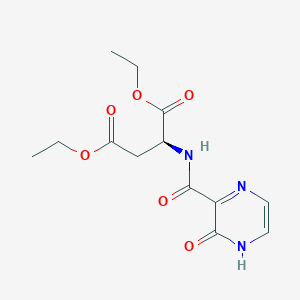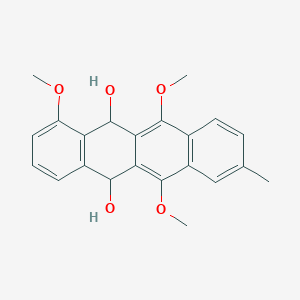![molecular formula C23H36N2O3 B12581844 3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 310869-68-2](/img/structure/B12581844.png)
3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tetradecyloxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction can produce dihydrooxadiazole derivatives.
Applications De Recherche Scientifique
3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.
2-Amino-1,3,4-oxadiazole: Another oxadiazole compound with an amino group, used in similar applications.
4,5-Dihydro-1,2,4-oxadiazole: A closely related compound with a similar structure but different substituents.
Uniqueness
3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the presence of the tetradecyloxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.
Propriétés
Numéro CAS |
310869-68-2 |
|---|---|
Formule moléculaire |
C23H36N2O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-[(4-tetradecoxyphenyl)methyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-27-21-16-14-20(15-17-21)19-22-24-23(26)28-25-22/h14-17H,2-13,18-19H2,1H3,(H,24,25,26) |
Clé InChI |
ANLYQPBTEGWYHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC2=NOC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)


![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)


![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)


